![molecular formula C13H10O5 B14678797 (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate CAS No. 33777-42-3](/img/structure/B14678797.png)
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is a chemical compound with the molecular formula C13H10O5. It is a derivative of pyran and benzoate, featuring a hydroxyl group and a ketone group on the pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate typically involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid with benzyl alcohol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is refluxed, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid.
Reduction: Formation of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound has been studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is beneficial in the study of aging and related diseases .
Medicine
In medicinal chemistry, this compound has shown potential as an anti-diabetic agent. Studies have demonstrated its ability to lower blood glucose levels in diabetic models, making it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Wirkmechanismus
The mechanism of action of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets. For instance, its anti-diabetic effects are attributed to its ability to activate insulin receptors and enhance glucose uptake in cells. Additionally, its antioxidant properties are due to its ability to donate electrons and neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate: Similar structure but with an acetate group instead of a benzoate group.
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 2-hydroxybenzoate: Contains an additional hydroxyl group on the benzoate moiety.
Uniqueness
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
33777-42-3 |
---|---|
Molekularformel |
C13H10O5 |
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
(5-hydroxy-4-oxopyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C13H10O5/c14-11-6-10(17-8-12(11)15)7-18-13(16)9-4-2-1-3-5-9/h1-6,8,15H,7H2 |
InChI-Schlüssel |
VXIKPSLGUZSZPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=O)C(=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.